molecular formula C11H20O B13831194 Ethanone, 1-(2-propylcyclohexyl)-

Ethanone, 1-(2-propylcyclohexyl)-

Cat. No.: B13831194
M. Wt: 168.28 g/mol
InChI Key: FDJCYOIPBGFTRZ-UHFFFAOYSA-N
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Description

Ethanone, 1-(2-propylcyclohexyl)-, also known by its CAS number 167225-93-6, is an organic compound with the molecular formula C11H20O and a molecular weight of 168.28 g/mol . This compound is characterized by a cyclohexyl ring substituted with a propyl group and an ethanone moiety, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of Ethanone, 1-(2-propylcyclohexyl)- involves several steps. One common method includes the acylation of 2-propylcyclohexanol with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods often involve continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

Ethanone, 1-(2-propylcyclohexyl)- undergoes various chemical reactions, including:

Scientific Research Applications

Ethanone, 1-(2-propylcyclohexyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-propylcyclohexyl)- involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Ethanone, 1-(2-propylcyclohexyl)- can be compared with other similar compounds such as:

Ethanone, 1-(2-propylcyclohexyl)- stands out due to its unique combination of a propyl group and an ethanone moiety, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

1-(2-propylcyclohexyl)ethanone

InChI

InChI=1S/C11H20O/c1-3-6-10-7-4-5-8-11(10)9(2)12/h10-11H,3-8H2,1-2H3

InChI Key

FDJCYOIPBGFTRZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCCCC1C(=O)C

Origin of Product

United States

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